molecular formula C6H7IN2O2 B2439195 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 67208-10-0

4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2439195
CAS No.: 67208-10-0
M. Wt: 266.038
InChI Key: RWYDMHPDOOKLKF-UHFFFAOYSA-N
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Description

“4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . It is an organoiodine compound and a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The electrosynthesis of 4-iodo-substituted pyrazoles has also been explored.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an iodine atom and two methyl groups attached to a pyrazole ring, along with a carboxylic acid group .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazoles .

Scientific Research Applications

Electrosynthesis and Derivative Formation

4-Iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives have been synthesized through electrosynthesis. This process involves iodination of corresponding precursors on a platinum anode in aqueous solutions of potassium iodide under specific electrolysis conditions. The efficiency of this process varies based on the donor-acceptor properties of substituents and their positions in the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2010).

Structural and Spectral Investigations

The compound has been the subject of structural and spectral investigations, particularly focusing on its derivatives. For instance, studies have combined experimental and theoretical approaches to understand the properties of similar pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).

Dynamics in Solid State

Research has also been conducted on the structure and dynamic properties of pyrazole-4-carboxylic acids, including 1H-pyrazole-4-carboxylic acid and its methyl-substituted derivatives, in the solid state. This includes studies on polymorphism and proton transfer in these compounds (Infantes et al., 2013).

Synthesis of Novel Compounds

There are also studies focusing on the synthesis of novel compounds using this compound as a starting point or intermediate. This includes the development of new ligands for medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of compounds involving 1,3-dimethyl-pyrazole-5-carboxylic acid has been done to understand their coordination with metal ions. This is important in the context of creating novel complexes for various applications (Jacimovic et al., 2015).

Safety and Hazards

Pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can pose certain hazards. They may cause skin and eye irritation and may be harmful if inhaled .

Future Directions

The future directions for “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” and similar compounds lie in their potential for the synthesis of biologically active compounds . Their diverse reactivity makes them valuable intermediates in the synthesis of a wide range of compounds .

Properties

IUPAC Name

4-iodo-2,5-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDMHPDOOKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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